Product packaging for Disodium 2,2'-dithiobishexanoate(Cat. No.:CAS No. 22414-92-2)

Disodium 2,2'-dithiobishexanoate

Cat. No.: B15175260
CAS No.: 22414-92-2
M. Wt: 338.4 g/mol
InChI Key: CCUFANNEZUMQIH-UHFFFAOYSA-L
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Description

Disodium 2,2'-dithiobishexanoate is a chemical compound supplied For Research Use Only, not for diagnostic or therapeutic use. Researchers can leverage this organosulfur compound in various scientific investigations. Compounds featuring a disulfide bridge (-S-S-), such as the one present in this compound, are of significant interest in biochemical studies. For instance, the disulfide bond in Ellman's reagent (DTNB) is fundamental for quantifying free sulfhydryl (SH) groups in proteins and peptides, a key technique for analyzing protein structure and function . The disulfide bond is a dynamic functional group that can participate in redox reactions and serve as a building block in polymer science. The hexanoate (caproate) chains in its structure may influence its solubility and compatibility in different experimental matrices. Handling should follow standard laboratory safety protocols, and researchers are advised to consult relevant safety data sheets before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20Na2O4S2 B15175260 Disodium 2,2'-dithiobishexanoate CAS No. 22414-92-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22414-92-2

Molecular Formula

C12H20Na2O4S2

Molecular Weight

338.4 g/mol

IUPAC Name

disodium;2-(1-carboxylatopentyldisulfanyl)hexanoate

InChI

InChI=1S/C12H22O4S2.2Na/c1-3-5-7-9(11(13)14)17-18-10(12(15)16)8-6-4-2;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);;/q;2*+1/p-2

InChI Key

CCUFANNEZUMQIH-UHFFFAOYSA-L

Canonical SMILES

CCCCC(C(=O)[O-])SSC(CCCC)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Disodium 2,2 Dithiobishexanoate

Rational Design and Synthesis Strategies

The construction of Disodium (B8443419) 2,2'-dithiobishexanoate requires a multi-step approach that involves the formation of the carbon skeleton, introduction of the sulfur functionality, controlled oxidation to form the disulfide bridge, and finally, the formation of the disodium salt. Each step presents unique challenges and considerations, from precursor selection to ensuring the final product's purity.

The synthesis of the 2,2'-dithiobishexanoate core typically begins with a suitable six-carbon precursor. A common and logical starting material is 2-bromohexanoic acid. The synthetic strategy generally proceeds via the formation of the corresponding thiol, 2-mercaptohexanoic acid, which is then oxidized to the target disulfide.

One established method for the synthesis of α-mercaptocarboxylic acids involves the reaction of an α-bromo acid with thiourea (B124793). In this process, the thiourea acts as a soft nucleophile, displacing the bromide to form an isothiouronium salt intermediate. This intermediate is then hydrolyzed, typically under basic conditions followed by acidification, to yield the desired 2-mercaptohexanoic acid.

The subsequent and crucial step is the oxidation of 2-mercaptohexanoic acid to form the disulfide-linked 2,2'-dithiobis(hexanoic acid). This transformation involves the coupling of two thiol molecules. A variety of oxidizing agents can be employed for this purpose, ranging from simple and mild oxidants like air (O₂) and hydrogen peroxide (H₂O₂) to more controlled reagents such as iodine (I₂) or dimethyl sulfoxide (B87167) (DMSO). The choice of oxidant and reaction conditions (e.g., pH, solvent, temperature) is critical to ensure high yields and to prevent over-oxidation to sulfonic acids or other byproducts.

A representative reaction scheme is as follows:

Thiol Synthesis: The reaction of 2-bromohexanoic acid with thiourea followed by hydrolysis.

Disulfide Formation: The controlled oxidation of 2-mercaptohexanoic acid.

The selection of precursors and the optimization of these reaction pathways are essential for an efficient and high-yielding synthesis of the dithiobishexanoate core.

Once the 2,2'-dithiobis(hexanoic acid) is synthesized, the final step is its conversion to the disodium salt. This is a standard acid-base neutralization reaction where the dicarboxylic acid is treated with a sodium-containing base. Common bases for this purpose include sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The reaction is typically performed in an aqueous solution.

The stoichiometry of the reaction is critical; two equivalents of the sodium base are required to deprotonate both carboxylic acid groups, forming the disodioum salt. The general reaction is:

HOOC-R-S-S-R-COOH + 2 NaOH → Na⁺⁻OOC-R-S-S-R-COO⁻Na⁺ + 2 H₂O

Purity is a significant concern in the synthesis of ionic compounds like Disodium 2,2'-dithiobishexanoate. Impurities can arise from unreacted starting materials, byproducts from the oxidation step, or excess base used in the salt formation. Purification is often achieved through crystallization. The solubility of the disodium salt can be manipulated by changing the solvent system, for instance, by adding a water-miscible organic solvent to an aqueous solution to induce precipitation. Another technique is salting-out, where the concentration of a water-soluble salt is increased in the aqueous solution, reducing the solubility of the target disodium salt and causing it to crystallize. rsc.org The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

Table 1: Common Bases for Disodium Salt Formation

Base NameChemical FormulaKey Considerations
Sodium HydroxideNaOHStrong base, reacts exothermically. Requires careful addition to control pH.
Sodium BicarbonateNaHCO₃Weaker base, produces CO₂ gas upon reaction, which can be a useful indicator of reaction progress.
Sodium CarbonateNa₂CO₃A stronger base than sodium bicarbonate.
Sodium EthoxideNaOCH₂CH₃Used in non-aqueous systems.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of disulfides, including the dithiobishexanoate core, is an area where green chemistry principles can be effectively applied. Traditional oxidation methods often use stoichiometric amounts of harsh or toxic reagents that generate significant waste.

Emerging green alternatives focus on the use of cleaner oxidants and catalytic systems. rsc.org Some of these sustainable approaches include:

Aerobic Oxidation: Using molecular oxygen from the air as the terminal oxidant is a highly attractive green method, with water being the only byproduct. This can be facilitated by various catalysts.

Hydrogen Peroxide as an Oxidant: H₂O₂ is another green oxidant as its byproduct is also water. acs.org

Catalytic Systems: The use of catalysts, such as those based on polyoxometalates, can enable the use of mild oxidants like H₂O₂ or air under gentle reaction conditions. rsc.org

Use of Water as a Solvent: Performing the oxidation reaction in water eliminates the need for volatile and often hazardous organic solvents. rsc.orgmobt3ath.comresearchgate.net Ascorbic acid has been reported as a catalyst for the oxidation of thiols to disulfides in water at room temperature. mobt3ath.comresearchgate.nettandfonline.comtandfonline.com

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to oxidation, where an applied potential drives the disulfide bond formation. This can be a highly selective and environmentally friendly process. rsc.org

Bio-based Solvents: Research has shown that bio-derived solvents like ethyl lactate (B86563) can promote the oxidative coupling of thiols without the need for a catalyst or additive. researchgate.net

These green methodologies not only reduce the environmental impact of the synthesis but can also lead to improved efficiency and safety.

Mechanistic Studies of Disulfide Bond Formation and Cleavage Relevant to this compound

The disulfide bond is a dynamic functional group, and its formation and cleavage are central to the chemical and biological roles of molecules like this compound. Understanding the mechanisms of these processes is crucial for predicting its stability and reactivity.

The cleavage of a disulfide bond can proceed through two primary mechanistic pathways: homolytic and heterolytic cleavage.

Homolytic Cleavage: This pathway involves the symmetrical breaking of the S-S bond, where each sulfur atom retains one of the bonding electrons, resulting in the formation of two thiyl radicals (RS•). This process is typically initiated by energy input in the form of heat or light (photolysis).

R-S-S-R → 2 RS•

The resulting thiyl radicals are highly reactive species that can participate in a variety of subsequent reactions.

Heterolytic Cleavage: In this pathway, the S-S bond breaks asymmetrically, with one sulfur atom retaining both bonding electrons, leading to the formation of a sulfenium cation (RS⁺) and a thiolate anion (RS⁻).

R-S-S-R → RS⁺ + RS⁻

This type of cleavage is often facilitated by the presence of nucleophiles or electrophiles that can attack the disulfide bond. For instance, a nucleophile (Nu⁻) can attack one of the sulfur atoms, leading to the displacement of a thiolate anion.

The presence of the carboxylate groups in this compound can influence the preferred cleavage pathway through electronic and steric effects.

One of the most important reactions of disulfides is the thiol-disulfide interchange. This is a reversible reaction where a thiol reacts with a disulfide, resulting in the formation of a new disulfide and a new thiol. This reaction proceeds via a series of nucleophilic substitution (S_N2) reactions at the sulfur atom.

The general mechanism involves the attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'SSR'). This leads to the formation of a transient, unstable intermediate, which then breaks down to release a different thiolate anion (R'S⁻).

RS⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'S⁻

The position of the equilibrium in a thiol-disulfide interchange reaction is dependent on several factors, including the relative redox potentials of the participating thiols and disulfides, the pH of the solution (which determines the concentration of the reactive thiolate anion), and the steric and electronic nature of the R groups. nih.govnih.gov The presence of the negatively charged carboxylate groups in this compound can influence the local pH and the nucleophilicity of attacking thiols, thereby affecting the kinetics and equilibrium of the interchange reaction.

Table 2: Factors Influencing Thiol-Disulfide Interchange

FactorInfluence on Reaction
pH Higher pH increases the concentration of the nucleophilic thiolate anion, generally increasing the reaction rate.
Redox Potential The relative stability of the thiols and disulfides dictates the equilibrium position.
Steric Hindrance Bulky groups near the disulfide or thiol can slow down the rate of interchange.
Electronic Effects Electron-withdrawing or -donating groups on the alkyl chain can influence the reactivity of the sulfur atoms.

Redox Reactivity and Electrochemical Investigations

The redox behavior of this compound is centered around the reversible cleavage and formation of its disulfide bond. This reactivity is fundamental to its chemical transformations and potential applications. The interconversion between the oxidized disulfide form and the reduced dithiol form, 2-mercaptohexanoate, is a key electrochemical process. libretexts.org

The thiol-disulfide exchange is a critical reaction governing the redox state. In this process, a thiolate anion attacks one of the sulfur atoms in the disulfide bridge, leading to the cleavage of the S-S bond and the formation of a new mixed disulfide. A subsequent reaction with another thiolate results in the formation of two equivalents of the thiol. This reaction is typically inhibited at lower pH values where the protonated thiol form is more prevalent than the reactive thiolate anion.

The intracellular environment, with its high concentration of reduced glutathione (B108866) (GSH), generally favors the reduction of disulfide bonds in proteins to their free thiol forms through disulfide exchange reactions. libretexts.org An enzyme, glutathione reductase, is responsible for regenerating GSH from its oxidized form (GSSG), utilizing NADH as the ultimate reducing agent. libretexts.org

Electrochemical techniques, such as cyclic voltammetry, are powerful tools for investigating the redox processes of disulfide compounds. acs.org These methods allow for the determination of key parameters like the reduction potential, which indicates the tendency of the disulfide bond to be reduced. The reduction potential of disulfide bonds can be influenced by various factors, including the molecular structure and the surrounding environment. For instance, strained disulfide bonds, such as those in cyclic structures, can exhibit different redox potentials compared to linear, unstrained disulfides.

While specific electrochemical data for this compound is not extensively documented in publicly available literature, the general principles of disulfide electrochemistry can be inferred from related compounds. The electrochemical reduction of disulfides typically proceeds via a two-electron transfer process to yield two equivalents of the corresponding thiolate.

Recent advancements have led to the development of catalytic systems for the electrochemical reduction of a wide array of disulfides, ranging from simple organic molecules to complex proteins. chemistryviews.org One such system employs vitamin B12 as a catalyst in an undivided electrochemical cell, demonstrating the feasibility of sustainable and efficient disulfide reduction. chemistryviews.org This approach has been successfully applied to various substrates, including glutathione and coenzyme A. chemistryviews.org

The table below presents representative redox potential data for various disulfide-containing compounds to provide a comparative context for the expected redox behavior of this compound. It is important to note that these values are influenced by the specific molecular structure and experimental conditions.

Table 1: Representative Redox Potentials of Various Disulfide Compounds

Compound/SystemRedox Potential (E°') (mV)Notes
Lipoic Acid-288A cyclic disulfide with a strained ring structure. mit.edu
Glutathione (GSSG/2GSH)-240A key intracellular redox buffer.
Thioredoxin (in E. coli)-270A protein with a redox-active disulfide bond.
Epidithiodiketopiperazines-221 to -267A class of natural products with a strained disulfide bridge. mit.edu
Functional Disulfide Bonds (general range)-89 to -330This range is typical for disulfide bonds involved in biological regulation.
Structural Disulfide Bonds (general range)< -470These disulfide bonds are generally more stable and serve a structural role in proteins.

This table is generated based on available data for representative disulfide compounds to illustrate the range of redox potentials and is not specific to this compound.

The electrochemical investigations of related mercapto-carboxylic acids, such as 6-mercaptohexanoic acid, often focus on their behavior when forming self-assembled monolayers on electrode surfaces, for example, gold. escholarship.org In such systems, the electrochemical response can provide insights into the packing and orientation of the molecules on the surface. escholarship.org The oxidation of the thiol to a disulfide is a key reaction in these studies.

Theoretical and Computational Investigations of Disodium 2,2 Dithiobishexanoate

Quantum Chemical Characterization

Quantum chemical methods, based on the principles of quantum mechanics, are used to calculate the electronic structure and properties of a molecule from first principles (ab initio) or using approximations based on electron density (Density Functional Theory, DFT). These methods provide a foundational understanding of the molecule's geometry, stability, and reactivity.

The electronic structure dictates the fundamental chemical and physical properties of the dithiobishexanoate dianion. Methods like DFT and other ab initio calculations are employed to model this structure with high accuracy. A typical study involves selecting a level of theory (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to solve the Schrödinger equation computationally.

Detailed research findings from such analyses would focus on several key electronic properties. The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule. For the dithiobishexanoate dianion, negative charge is expected to be localized on the carboxylate groups (-COO⁻). The calculation of the electrostatic potential (ESP) maps this charge distribution onto the molecular surface, indicating sites prone to electrostatic interactions. Furthermore, Frontier Molecular Orbital (FMO) analysis, which identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Electronic Properties of the Dithiobishexanoate Dianion from a Hypothetical DFT Calculation This table presents typical data that would be generated from a DFT analysis and is for illustrative purposes only.

Calculated PropertyHypothetical ValueSignificance
Total Energy-1542.7 HartreesRepresents the total electronic energy of the optimized molecular structure.
HOMO Energy-4.5 eVIndicates the energy of the highest occupied molecular orbital, related to ionization potential.
LUMO Energy+1.2 eVIndicates the energy of the lowest unoccupied molecular orbital, related to electron affinity.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DebyeQuantifies the overall polarity of the molecule arising from asymmetric charge distribution.
Mulliken Atomic ChargesO: -0.75 e, S: -0.10 eProvides an estimation of the partial charge on each atom in the molecule.

The dithiobishexanoate anion possesses significant conformational flexibility due to several rotatable single bonds, particularly the disulfide (S-S) bond and the adjacent carbon-carbon bonds. Understanding the molecule's preferred shapes, or conformers, is essential as these can dictate its biological and chemical activity.

Computational chemists explore the potential energy surface (PES) to identify stable conformers, which correspond to local minima on this surface. mdpi.com This is often done through systematic dihedral angle scans, where specific bonds are rotated in increments and the energy of the molecule is calculated at each step. nih.gov This process reveals the energy barriers between different conformers and identifies the lowest-energy (most stable) structures. The results of such an analysis are crucial for understanding the molecule's dynamic behavior and for selecting the correct starting structures for further simulations.

Table 2: Example of a Potential Energy Scan for the C-S-S-C Dihedral Angle in Dithiobishexanoate This table is a simplified, illustrative example of the data obtained from a PES scan.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation Type
0+12.5Eclipsed (High Energy Barrier)
60+1.5Gauche
900.0Global Minimum (Most Stable)
120+1.8Gauche
180+8.0Anti (Local Maximum)

Quantum chemical calculations can predict various spectroscopic properties, which provides a direct link between theoretical models and experimental measurements. By calculating vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. Comparing these predicted spectra with experimentally obtained spectra serves as a powerful method to validate the accuracy of the computational model and confirm the molecule's structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C) and coupling constants can be calculated and compared with experimental NMR data. A strong correlation between predicted and experimental spectra builds confidence in the theoretical model, which can then be used to interpret complex experimental results or predict properties for related, unstudied molecules.

Molecular Simulation Approaches

While quantum chemistry excels at describing the intrinsic properties of a single molecule or small clusters, molecular simulation techniques, particularly molecular dynamics (MD), are used to study the behavior of large systems (e.g., the molecule in a solvent) over time. These methods rely on a simplified, classical representation of the molecule known as a force field.

MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. For Disodium (B8443419) 2,2'-dithiobishexanoate, MD simulations would typically be used to study its behavior in an aqueous solution. Key research questions that can be addressed include:

Solvation Structure: How do water molecules arrange around the dithiobishexanoate dianion? Radial distribution functions (RDFs) can be calculated to determine the average distance and coordination number of water molecules around specific parts of the anion, such as the carboxylate groups and the hydrophobic alkyl chains.

Aggregation Behavior: As a molecule with a charged, hydrophilic head (the carboxylate group) and a lipophilic tail (the butyl chain), dithiobishexanoate is amphiphilic. MD simulations can predict whether these molecules self-assemble into larger aggregates, such as micelles, at certain concentrations. These simulations can reveal the critical aggregation concentration and the structure of the resulting aggregates.

The accuracy of any MD simulation is fundamentally dependent on the quality of the force field used. ethz.ch A force field is a set of equations and associated parameters that define the potential energy of a system as a function of its atomic coordinates. For novel molecules like dithiobishexanoate, a specific force field must often be developed. This is a multi-step process that leverages the quantum chemical calculations described in section 3.1. nih.govnih.gov

The process generally follows these steps:

Atom Typing: Each atom in the molecule is assigned an atom type based on its element and chemical environment, often starting from a general force field like the General Amber Force Field (GAFF) or CGenFF. bioexcel.eu

Charge Parameterization: Partial atomic charges are derived to reproduce the quantum mechanical electrostatic potential (ESP) calculated via DFT.

Bonded Parameterization: Equilibrium values and force constants for bond lengths and angles are typically derived from the geometry of the QM-optimized structure.

Dihedral Parameterization: This is often the most critical step for flexible molecules. The torsional parameters are adjusted so that the force field accurately reproduces the rotational energy profiles calculated from QM dihedral scans (as in section 3.1.2). nih.gov

Non-bonded (van der Waals) Parameterization: Lennard-Jones parameters, which describe short-range repulsive and long-range attractive forces, are assigned. These may be taken from general atom types or refined by fitting to experimental data like solvation free energies or liquid densities, if available. researchgate.net

The development of a robust and validated force field is a prerequisite for conducting meaningful molecular dynamics simulations of dithiobishexanoate systems.

Table 3: Required Force Field Parameters for the Dithiobishexanoate Anion This table outlines the categories of parameters that must be derived to build a classical force field for simulation.

Parameter TypeDescriptionSource of Data for Parameterization
Partial Atomic Charges (q)A fixed charge on each atom to model electrostatics.Fit to QM electrostatic potential (ESP).
Bond Stretching (kb, b₀)Force constant and equilibrium length for each covalent bond.QM optimized geometry; vibrational frequency analysis.
Angle Bending (kθ, θ₀)Force constant and equilibrium angle for each bond angle.QM optimized geometry; vibrational frequency analysis.
Dihedral Torsions (Vn, γ, n)Potential energy barrier, phase, and periodicity for rotation around bonds.Fit to QM potential energy surface scans.
van der Waals (ε, σ)Lennard-Jones parameters describing non-bonded interactions.General force field atom types; fit to experimental data (e.g., solvation energy).

Computational Insights into Intermolecular Interactions

Computational chemistry provides powerful tools to elucidate the nature and strength of intermolecular interactions that govern the solid-state and solution-phase behavior of molecules like Disodium 2,2'-dithiobishexanoate. These theoretical investigations offer a molecular-level understanding that complements experimental findings. The primary non-covalent forces at play in this compound are expected to be ion-dipole interactions, hydrogen bonding, and van der Waals forces, including dispersion.

Ion-Dipole and Ion-Ion Interactions: The presence of two carboxylate groups and two sodium counter-ions makes ionic interactions a dominant feature of the intermolecular force field of this compound. In the solid state, these ions will arrange in a crystal lattice to maximize electrostatic attractions. In aqueous solution, the disodium salt is expected to dissociate, leading to solvated 2,2'-dithiobishexanoate anions and sodium cations. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the ionic bonds and ion-dipole interactions between the sodium cations and the carboxylate groups, as well as with solvent molecules.

Hydrogen Bonding: The carboxylate oxygen atoms are potential hydrogen bond acceptors. In the presence of protic solvents like water or in co-crystals with hydrogen bond donors, these interactions would play a significant role in the supramolecular assembly. Computational studies can predict the geometries and energies of these hydrogen bonds.

Detailed Research Findings from Computational Models

Density Functional Theory (DFT) Calculations: DFT would be a primary tool to investigate the electronic structure and intermolecular interaction energies. By calculating the interaction energies between pairs or clusters of molecules, researchers can quantify the contributions of different types of interactions (electrostatic, dispersion, etc.).

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in solution. These simulations model the movement of atoms over time, allowing for the study of solvation shells around the carboxylate and sodium ions, the conformational flexibility of the dithiobishexanoate anion, and the formation of aggregates.

Illustrative Data Tables

The following data tables are representative of the kind of information that would be generated from computational studies on this compound and its interactions. Please note that this data is hypothetical and for illustrative purposes only, due to the absence of published computational results for this specific compound.

Table 1: Calculated Intermolecular Interaction Energies (kcal/mol) for a Dimer of 2,2'-dithiobishexanoate Anions using DFT

Interaction TypeGeometryElectrostatic ContributionDispersion ContributionTotal Interaction Energy
Carboxylate-CarboxylateHead-to-Head-15.2-3.5-18.7
Alkyl Chain StackingParallel-1.8-5.1-6.9
Disulfide Bridge ContactPerpendicular-2.5-4.2-6.7

Table 2: Analysis of Non-Covalent Interactions in a Simulated Solvated System

Interaction PairAverage Distance (Å)Predominant Interaction Type
Na⁺ — O(carboxylate)2.4Ion-Dipole
Water — O(carboxylate)2.8Hydrogen Bond (Acceptor)
Water — Na⁺3.1Ion-Dipole
Alkyl Chain — Alkyl Chain4.5Van der Waals (Dispersion)

These tables illustrate how computational methods can quantify the strength and nature of intermolecular forces, providing a detailed picture of how molecules of this compound would interact with each other and with their environment.

Advanced Spectroscopic and Analytical Characterization of Disodium 2,2 Dithiobishexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For disodium (B8443419) 2,2'-dithiobishexanoate, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

In ¹³C NMR spectroscopy, the chemical shift of a nucleus is influenced by factors such as the hybridization of the carbon atom and the presence of electronegative atoms. libretexts.org Carbonyl carbons typically exhibit the largest chemical shifts. The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of chemically unique carbon environments in the molecule. libretexts.orgdocbrown.info

For disodium 2,2'-dithiobishexanoate, the hexanoate (B1226103) chain contains several distinct carbon environments. The chemical shifts are assigned as follows:

C1 (COO⁻): The carboxylate carbon is the most deshielded, appearing at the highest chemical shift value due to the electron-withdrawing effect of the two oxygen atoms.

C2 (CH): This carbon is attached to the sulfur atom, which results in a significant downfield shift.

C3-C5 (CH₂): These methylene (B1212753) carbons exhibit chemical shifts in the typical aliphatic range. Their proximity to the electron-withdrawing carboxylate and disulfide groups influences their specific ppm values.

C6 (CH₃): The terminal methyl group is the most shielded carbon and therefore appears at the lowest chemical shift value.

Similarly, the ¹H NMR spectrum provides information about the different types of protons in the molecule. The chemical shifts are influenced by the same factors as in ¹³C NMR.

H2 (CH): The proton attached to the carbon adjacent to the disulfide linkage is the most deshielded of the aliphatic protons.

H3-H5 (CH₂): The chemical shifts of these methylene protons are found in the intermediate aliphatic region.

H6 (CH₃): The terminal methyl protons are the most shielded and appear at the lowest chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~180
C2~3.5~50
C3~1.8~34
C4~1.4~27
C5~1.3~22
C6~0.9~14

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the assignments made from one-dimensional spectra. These techniques reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. nih.gov

A COSY spectrum would show correlations between adjacent protons in the hexanoate chain, confirming their connectivity. For instance, the H2 proton would show a correlation to the H3 protons, which in turn would correlate with the H4 protons, and so on.

An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for unambiguous assignment of both the ¹H and ¹³C signals. For example, the proton signal at ~3.5 ppm would correlate with the carbon signal at ~50 ppm, confirming their assignment to the C2-H2 group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. bdu.ac.in These techniques are particularly useful for identifying functional groups and studying conformational changes.

The disulfide (S-S) and carbonyl (C=O) stretching vibrations are key diagnostic peaks in the vibrational spectra of this compound.

S-S Stretch (νS-S): The S-S stretching vibration typically appears in the Raman spectrum as a weak to medium intensity band in the region of 500-550 cm⁻¹. umich.edu The exact frequency is sensitive to the C-S-S-C dihedral angle.

C-S Stretch (νC-S): The C-S stretching vibration is usually observed in the range of 600-780 cm⁻¹. umich.edu

C=O Stretch (νC=O): The carboxylate group (COO⁻) exhibits a strong asymmetric stretching vibration in the IR spectrum, typically in the range of 1550-1610 cm⁻¹. A weaker symmetric stretching vibration appears around 1400-1440 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity
ν(S-S)500-550Weak-Medium (Raman)
ν(C-S)600-780Medium
νasym(COO⁻)1550-1610Strong (IR)
νsym(COO⁻)1400-1440Medium (IR)
ν(C-H)2850-3000Strong

The frequencies of the S-S and C-S stretching modes are known to be sensitive to the conformation of the disulfide bridge and the surrounding alkyl chains. umich.edunih.gov The C-S-S-C dihedral angle, in particular, has a significant influence on the position of the S-S stretching band. nih.gov Different rotational isomers (rotamers) can lead to the appearance of multiple bands in the C-S stretching region. This conformational sensitivity allows vibrational spectroscopy to be used as a probe of the local structure and dynamics of the molecule in different environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For disulfides, the absorption in the UV region is dominated by transitions involving the sulfur atoms.

Alkyl disulfides typically exhibit a broad, weak absorption band in the region of 250-300 nm. nih.govacs.org This absorption is attributed to an n → σ* transition, where a non-bonding electron from one of the sulfur atoms is excited into an anti-bonding sigma orbital of the S-S bond. acs.org The exact wavelength of maximum absorbance (λmax) is sensitive to the C-S-S-C dihedral angle, with values closer to 90° generally resulting in absorption at lower wavelengths. nih.gov The electronic properties of the disulfide bond are predictable and can be manipulated by stereoelectronic effects. nih.gov

For this compound, the λmax is expected to be around 250 nm, which is characteristic of linear dialkyl disulfides. The intensity of this absorption is typically low, with a molar extinction coefficient (ε) in the range of 100-500 M⁻¹cm⁻¹.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

In a typical mass spectrometry experiment, the molecule would be ionized, often using techniques like electrospray ionization (ESI), particularly suitable for pre-charged salt species. The resulting molecular ion would provide confirmation of the compound's molecular weight. For the corresponding free acid, 2,2'-dithiobishexanoic acid (C12H22O4S2), the calculated molecular weight is approximately 294.4 g/mol . nih.gov The disodium salt would have a correspondingly higher mass.

Subsequent fragmentation of the molecular ion (MS/MS analysis) would likely proceed through several key pathways:

Cleavage of the Disulfide Bond: The S-S bond is a relatively weak point in the molecule and is susceptible to cleavage, which could result in fragment ions corresponding to the monomeric thiolate radical or related species.

Decarboxylation: The loss of carbon dioxide (CO2) from the carboxylate groups is a common fragmentation pathway for carboxylic acids and their salts.

Alpha-Cleavage: Fragmentation of the carbon-carbon bonds adjacent to the sulfur atom or the carbonyl group can occur, leading to the loss of alkyl fragments.

Rearrangements: As seen with trimethylsilyl (B98337) derivatives of dicarboxylic acids, rearrangement reactions can occur, potentially involving the migration of a sodium ion or other parts of the molecule. chalmers.se

A hypothetical fragmentation pattern could therefore include ions corresponding to the loss of one or both carboxylate groups, cleavage of the disulfide linkage, and various combinations of these events. The precise fragmentation pattern would provide valuable information for confirming the compound's structure.

Table 1: Predicted Key Mass Spectrometry Data for 2,2'-dithiobishexanoic acid

PropertyPredicted Value/InformationSource
Molecular FormulaC12H22O4S2 nih.gov
Molecular Weight294.4 g/mol nih.gov
Exact Mass294.09595153 Da nih.gov
Key Fragmentation PathwaysCleavage of S-S bond, Decarboxylation (-CO2), Alpha-cleavage of alkyl chainsInferred from chalmers.sedocbrown.info

Note: This table is based on the free acid form, as specific data for the disodium salt is not available. The principles of fragmentation would be similar.

Chromatographic Separation Techniques for Purity and Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for a non-volatile, polar compound like this disodium salt.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would likely be the primary choice for the analysis of this compound. This would typically involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

Mobile Phase: A buffered aqueous mobile phase, likely with an organic modifier such as acetonitrile (B52724) or methanol, would be used. nih.gov The pH of the mobile phase would be a critical parameter to control the ionization state of the carboxylate groups and achieve optimal separation.

Detection: As the compound lacks a strong chromophore, direct UV detection might be challenging. google.com Therefore, detection could be achieved using a UV detector at a low wavelength (around 210 nm) where the carboxyl and disulfide groups absorb, or through derivatization with a UV-active or fluorescent tag. nih.govnih.gov Alternatively, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed. nih.gov An LC-MS setup would offer the dual benefit of separation and mass identification.

Gas Chromatography (GC):

Direct analysis of the non-volatile this compound by Gas Chromatography is not feasible. However, a GC-based analysis could be performed after a derivatization step to convert the non-volatile salt into a more volatile derivative. This could involve esterification of the carboxylic acid groups, for example, by converting them to their methyl or trimethylsilyl esters. chalmers.se The resulting volatile compound could then be separated on a suitable GC column and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). mdpi.com

Table 2: Generalized Chromatographic Conditions for Dithio-dicarboxylic Acid Analysis

TechniqueColumn TypeMobile Phase/Carrier GasDetectionKey ConsiderationsSource
HPLC Reversed-phase (e.g., C18)Buffered aqueous solution with organic modifier (e.g., acetonitrile)UV (low wavelength), ELSD, or Mass Spectrometry (MS)pH control of the mobile phase is crucial for retention and peak shape.Inferred from nih.govgoogle.com
GC Capillary column (e.g., polar or non-polar)Inert gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID) or Mass Spectrometry (MS)Derivatization to a volatile form (e.g., esterification) is required.Inferred from chalmers.semdpi.com

Advanced Characterization Techniques (e.g., X-ray Diffraction for Crystalline Forms)

For a comprehensive understanding of the solid-state properties of this compound, advanced characterization techniques such as X-ray Diffraction (XRD) are employed.

X-ray Diffraction (XRD):

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound can be grown, XRD analysis would reveal precise information about:

Crystal System and Space Group: Defining the symmetry of the crystal lattice. nih.gov

Unit Cell Dimensions: The precise lengths and angles of the repeating unit of the crystal. nih.gov

Bond Lengths and Angles: Providing confirmation of the molecular connectivity and geometry.

Conformation: Determining the spatial arrangement of the hexanoate chains and the dihedral angle of the disulfide bond.

Intermolecular Interactions: Elucidating the packing of the molecules in the crystal lattice, including ionic interactions between the sodium cations and the carboxylate anions, as well as any hydrogen bonding or van der Waals forces. researchgate.net

Powder X-ray diffraction (PXRD) could be used to analyze polycrystalline samples, providing a characteristic diffraction pattern that can be used for phase identification and to assess the material's crystallinity. researchgate.net Different crystalline forms, or polymorphs, of the compound would exhibit distinct PXRD patterns.

The structural information obtained from XRD is invaluable for understanding the physicochemical properties of the solid material, such as its solubility, stability, and dissolution rate. While specific crystallographic data for this compound is not currently in the public domain, the principles of XRD analysis of organic salts and carboxylic acids are well-established. researchgate.netmdpi.com

Engineering and Application of Disodium 2,2 Dithiobishexanoate in Advanced Materials Science

Incorporation into Responsive Polymeric Architectures

The integration of disodium (B8443419) 2,2'-dithiobishexanoate into polymer structures imparts stimuli-responsive properties, enabling the development of materials that can adapt to their environment. The disulfide bond serves as a dynamic covalent linkage, allowing for controlled changes in the polymer network topology.

Dynamic covalent polymer networks are a class of materials that bridge the gap between traditional thermosets and thermoplastics. ethz.ch They exhibit the robustness of crosslinked polymers while allowing for reprocessability and adaptability. researchgate.net The incorporation of disulfide bonds, such as the one present in disodium 2,2'-dithiobishexanoate, is a key strategy for creating these networks. rsc.orgnih.gov

The core of this application lies in the disulfide exchange reaction. Under specific stimuli, such as changes in pH, temperature, or the presence of a reducing agent, the disulfide bonds can cleave and reform. This reversible reaction allows the polymer network to rearrange its structure without a net loss of crosslinks, leading to properties like stress relaxation, malleability at elevated temperatures, and recyclability. researchgate.netmdpi.com For instance, the disulfide exchange in similar polymer systems can be triggered at elevated temperatures, leading to a decrease in viscosity and allowing the material to flow. nih.govmdpi.com

The general mechanism for disulfide exchange can be summarized as follows:

StepDescription
Initiation A trigger (e.g., heat, light, catalyst, or free thiol) initiates the cleavage of a disulfide bond, forming thiyl radicals or thiolate anions.
Propagation The reactive species attacks a neighboring disulfide bond, leading to the formation of a new disulfide bond and the propagation of the reactive species.
Termination Two reactive species combine to form a stable disulfide bond, or the reaction is quenched.

This dynamic process enables the material to adapt to external forces and repair itself, a property that is highly desirable in advanced materials. researchgate.net

The principle of dynamic disulfide exchange is central to the design of self-healing polymers. fiveable.meillinois.edu When a material containing disulfide linkages like those in this compound is damaged, the broken polymer chains at the fracture interface can be reconnected through disulfide exchange reactions, restoring the material's integrity. nih.gov

The self-healing process is often triggered by an external stimulus, such as heat, which provides the necessary energy to facilitate the disulfide exchange reactions. nih.govnih.gov For example, a self-healing waterborne polyurethane containing disulfide bonds demonstrated a healing efficiency of up to 96.14% when heated at 70°C for 4 hours. nih.govnih.gov The performance of these self-healing materials is typically evaluated by comparing the mechanical properties (e.g., tensile strength, toughness) of the healed material to the original, undamaged material. mdpi.comrsc.org

A typical performance evaluation of a disulfide-based self-healing polymer might yield the following results:

PropertyOriginal MaterialHealed MaterialHealing Efficiency (%)
Tensile Strength (MPa)24.823.394
Toughness (MJ m⁻³)274.6--
Fracture Energy (kJ m⁻²)114.43--
Data is illustrative and based on findings for a polyurethane elastomer with disulfide bonds. rsc.org

The ability of these materials to be reprocessed and recycled is another significant advantage, contributing to the development of more sustainable polymer systems. nih.gov

Disulfide-containing molecules are utilized as crosslinking agents to create three-dimensional polymer networks. In this role, a molecule like this compound can connect multiple polymer chains, transforming a liquid resin or a thermoplastic into a solid, insoluble material. The resulting crosslinked polymer gains enhanced mechanical strength, thermal stability, and chemical resistance.

The unique feature of using a disulfide-based crosslinker is the reversibility of the crosslinks. nih.gov This allows for the possibility of de-crosslinking the polymer under specific conditions, which is advantageous for reprocessing and recycling. The crosslinking process can be initiated through various chemical reactions, depending on the functional groups of the polymer and the crosslinking agent. For example, the carboxylate groups of this compound could potentially react with epoxy or hydroxyl groups on polymer chains, while the disulfide bond provides the dynamic character.

Supramolecular Chemistry and Self-Assembly Driven by Disulfide Interactions

While disulfide bonds are covalent, their dynamic nature allows them to play a significant role in supramolecular chemistry and self-assembly. The reversible formation of disulfide bonds can direct the organization of molecules into well-defined, higher-order structures. This process can be influenced by environmental factors, making it a powerful tool for creating responsive supramolecular systems.

For instance, amphiphilic molecules containing disulfide linkages can self-assemble into micelles or vesicles in an aqueous environment. The disulfide bonds can then be used to crosslink these structures, enhancing their stability. Subsequent exposure to a reducing environment can cleave the disulfide bonds, leading to the disassembly of the supramolecular structure and the release of an encapsulated cargo. nih.gov This strategy is of particular interest in the development of targeted drug delivery systems.

Functionalization of Surfaces and Nanomaterials

The functionalization of surfaces and nanomaterials with molecules containing disulfide or thiol groups is a widely used strategy to impart new properties and functionalities. nih.govnih.gov The disulfide group in this compound can readily adsorb onto the surface of noble metal nanoparticles, such as gold and silver, through the formation of strong metal-sulfur bonds. nih.gov

This surface modification can be used to:

Improve stability: The attached molecules can prevent the aggregation of nanoparticles in solution. nih.gov

Introduce new functionalities: The terminal carboxylate groups of this compound can be used to further conjugate biomolecules, such as proteins or DNA, to the nanoparticle surface. nih.gov

Create responsive surfaces: The cleavage of the disulfide bond can be used to trigger the release of the functionalizing layer from the surface.

The ability to precisely control the surface chemistry of materials is crucial for a wide range of applications, including biosensors, medical imaging, and catalysis. nih.govmdpi.com

Role in Bio-inspired and Biomimetic Material Systems

The prevalence of disulfide bonds in biological systems, particularly in proteins where they play a crucial role in determining structure and function, has inspired the development of bio-inspired and biomimetic materials. illinois.edunih.gov The use of disulfide-containing molecules like this compound allows for the creation of synthetic materials that can mimic the dynamic and responsive nature of biological systems. ethz.chmdpi.com

Examples of bio-inspired applications include:

Artificial extracellular matrices: Hydrogels crosslinked with dynamic disulfide bonds can mimic the mechanical properties and dynamic nature of the natural extracellular matrix, providing a suitable environment for cell culture and tissue engineering. nih.gov

Responsive drug delivery systems: As mentioned earlier, vesicles and micelles stabilized by disulfide bonds can be designed to release their contents in response to the reducing environment found inside cells, mimicking natural delivery mechanisms. nih.gov

By incorporating the principles of disulfide chemistry, researchers can design and fabricate a new generation of smart materials with unprecedented levels of functionality and adaptability.

Investigation of in Vitro Biological Interactions and Molecular Mechanisms of Disodium 2,2 Dithiobishexanoate

Biochemical Reactivity with Model Biological Thiols and Disulfides (in vitro)

There is no specific experimental data on the reactivity of Disodium (B8443419) 2,2'-dithiobishexanoate with biological thiols and disulfides. However, the presence of a disulfide bond suggests it would likely participate in thiol-disulfide exchange reactions. nih.govnih.gov This type of reaction is a fundamental process in biological systems for maintaining redox homeostasis. nih.gov

The reactivity would be dictated by the accessibility of the disulfide bond and the redox potential of the surrounding environment. It is hypothesized that Disodium 2,2'-dithiobishexanoate could react with low molecular weight thiols such as glutathione (B108866) (GSH) or cysteine, as well as with thiol groups present in proteins. nih.govnih.gov The reaction would involve the cleavage of the disulfide bond in this compound and the formation of a new mixed disulfide. nih.gov

Illustrative Data Table: Hypothetical Reactivity of this compound with Model Thiols

Model ThiolHypothetical Reaction Product(s)Predicted Reaction Rate (Relative Units)
Glutathione (GSH)Mixed disulfide of hexanoate (B1226103) and glutathioneModerate to High
CysteineMixed disulfide of hexanoate and cysteineModerate
Thiol-containing proteinProtein-hexanoate mixed disulfideVariable (depends on protein structure)

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Enzymatic Biotransformations and Substrate Interactions in Model Systems (in vitro)

No studies have been identified that specifically examine the enzymatic biotransformation of this compound in vitro. It is plausible that enzymes capable of reducing disulfide bonds, such as thioredoxin reductase or glutaredoxin, could potentially act on this compound. nih.govnih.gov These enzymatic systems are crucial for the reduction of disulfide bonds in various biological molecules. nih.govnih.gov

Furthermore, the hexanoate moieties could be subject to enzymes involved in fatty acid metabolism. For instance, enzymes of the beta-oxidation pathway could potentially metabolize the hexanoate chains once the disulfide bond is cleaved. nih.gov However, without specific studies, it remains unknown whether this compound can serve as a substrate for these enzymes.

Illustrative Data Table: Hypothetical Enzymatic Interactions of this compound

Enzyme SystemPredicted InteractionHypothetical Outcome
Thioredoxin ReductaseSubstrate for reductionCleavage of the disulfide bond to yield two molecules of 6-thiohexanoate
GlutaredoxinSubstrate for reductionCleavage of the disulfide bond
Acyl-CoA SynthetasePotential substrate after reductionConversion of 6-thiohexanoate to its CoA derivative

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Redox-Mediated Biological Pathways in Model Systems (in vitro)

Specific in vitro studies on the role of this compound in redox-mediated biological pathways are not available. Given its disulfide structure, the compound has the potential to influence the cellular redox state. By reacting with biological thiols, it could alter the balance between reduced and oxidized species, thereby potentially impacting redox-sensitive signaling pathways. nih.gov

The hexanoate component may also have implications for cellular metabolism, which is intricately linked to redox balance. Short-chain fatty acids have been shown to influence various cellular processes. nih.gov However, the specific effects of the combined disulfide and hexanoate structure on redox pathways have not been experimentally determined.

Illustrative Data Table: Potential Impact on In Vitro Redox Pathways

PathwayPredicted EffectHypothetical Mechanism
Glutathione Redox CyclePerturbationConsumption of reduced glutathione (GSH) through thiol-disulfide exchange
Thioredoxin SystemInteractionPotential substrate for thioredoxin, leading to its oxidation
Reactive Oxygen Species (ROS) HomeostasisModulationIndirect effects through interaction with antioxidant systems

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Interaction with Cellular Components and Macromolecules in Controlled In Vitro Environments

There is a lack of direct research on the interaction of this compound with cellular components. The amphipathic nature of the molecule, with its charged carboxylate groups and lipophilic hexanoate chains, suggests it might interact with cellular membranes. nih.govnih.gov Fatty acids are known to incorporate into lipid bilayers, potentially altering membrane fluidity and function. nih.govacs.org

The disulfide bond provides a reactive site for covalent interaction with proteins. Thiol-disulfide exchange could lead to the formation of mixed disulfides with cysteine residues in proteins, a process known as S-thiolation. nih.gov This modification can alter protein structure and function. nih.gov Succinate dehydrogenase and urease are examples of enzymes that are active only with sulfhydryl groups, and the formation of a disulfide bond can render them inactive. youtube.com

Illustrative Data Table: Hypothetical Interactions with Cellular Components

Cellular ComponentType of InteractionPredicted Consequence
Plasma MembraneIncorporation of hexanoate chainsAlteration of membrane properties
Cytosolic ProteinsThiol-disulfide exchange with cysteine residuesCovalent modification of proteins
Nucleic AcidsNo direct interaction predictedUnlikely to interact directly

Note: The data in this table is purely illustrative and not based on experimental results for this compound.

Future Directions and Interdisciplinary Research Opportunities for Disodium 2,2 Dithiobishexanoate

Elucidation of Complex Reaction Networks in Synthetic and Biological Contexts

A fundamental area of future research lies in understanding the intricate reaction networks involving Disodium (B8443419) 2,2'-dithiobishexanoate. The disulfide bond is the central player in these networks, participating in thiol-disulfide exchange reactions that are crucial in many biological processes. nih.govnih.gov These reactions typically proceed via a one-step SN2 mechanism, where a thiolate anion acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. nih.gov

In biological systems, the reaction of disulfides with low-molecular-weight thiols like glutathione (B108866) (GSH) is of paramount importance for maintaining cellular redox homeostasis. researchgate.net The kinetics of these exchange reactions are influenced by factors such as the pKa of the participating thiols and the steric hindrance around the disulfide bond. nih.gov Future studies could focus on quantifying the rate constants for the reaction of Disodium 2,2'-dithiobishexanoate with biologically relevant thiols under various pH and temperature conditions. This would provide valuable insights into its potential behavior and fate in biological environments.

A deeper understanding of these reaction networks could also inform the design of novel synthetic pathways. For instance, the thiol-disulfide exchange can be exploited for the synthesis of unsymmetrical disulfides or for the controlled formation of disulfide-linked conjugates.

Table 1: Illustrative Kinetic Data for Thiol-Disulfide Exchange Reactions of Analagous Compounds

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)ConditionsReference
Glutathione + Oxidized Glutathione (GSSG)0.51 ± 0.08pH 7.4, 25°C(Iacono et al., 2010) nih.gov
Cysteine + Cystine~1-10pH 7.4, 25°C(Nagy, 2013) nih.govnih.gov
Dithiothreitol (DTT) + Oxidized DTT~10³ - 10⁴pH 7.4, 25°C(Nagy, 2013) nih.govnih.gov

Note: This table presents data for well-studied thiol-disulfide exchange reactions to illustrate the range of kinetic parameters. Specific kinetic studies on this compound are needed.

Tailored Synthesis for Enhanced Material Properties and Targeted Functionalities

The bifunctional nature of this compound, with its disulfide bond and two carboxylate groups, makes it an attractive building block for the synthesis of advanced materials. The carboxylate groups can be readily converted into other functional groups, such as esters or amides, allowing for the creation of a wide array of derivatives. These derivatives can then be polymerized to form materials with tailored properties.

One promising avenue is the development of stimuli-responsive hydrogels. nih.govnih.govrsc.org By incorporating the dithiobishexanoate moiety into a polymer backbone, hydrogels can be created that degrade in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells compared to the extracellular environment. nih.gov This property is highly desirable for targeted drug delivery systems, where the drug is released specifically at the site of action. The synthesis could involve the polycondensation of a dithiobis(hexanoic acid) derivative with a diol or diamine. mdpi.comsemanticscholar.org

Furthermore, the disulfide bond can be used to create self-healing materials. rsc.org When a fracture occurs, the disulfide bonds can break and then reform under appropriate conditions, restoring the material's integrity. Research in this area would involve synthesizing polymers with a high density of disulfide crosslinks derived from this compound and characterizing their mechanical and self-healing properties.

Table 2: Potential Properties of Materials Synthesized from Dithioalkanoic Acid Analogs

Material TypeMonomersKey PropertyPotential ApplicationReference
Biodegradable PolyesterDithiodibutyric acid, 1,4-ButanediolBiodegradabilityDrug delivery, packaging(Okada, 2002) mdpi.comsemanticscholar.org
Redox-Responsive HydrogelCystamine, Diethylene glycol diacrylateStimuli-responsive swellingTargeted drug release(Lakes et al., 2017) nih.gov
Self-Healing Polyurethane2,2'-Dithiobisbenzoic acid, Glycol, DiisocyanateSelf-healingCoatings, elastomers(Li et al., 2020) rsc.org

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and providing deep mechanistic insights. Density Functional Theory (DFT) is a particularly useful method for studying disulfide-containing molecules. nih.govstackexchange.com

Future computational studies could focus on several key areas. Firstly, the calculation of the bond dissociation energy (BDE) of the S-S bond in this compound would provide a quantitative measure of its stability. nih.govnrel.gov This information is crucial for understanding its behavior in various chemical environments. Secondly, predicting the redox potential of the disulfide/dithiol couple would be essential for assessing its antioxidant capacity and its potential to participate in redox signaling pathways. nih.govacs.orgmdpi.comchemrxiv.orgchemrxiv.org

Furthermore, computational models can be used to simulate the interaction of this compound with biological macromolecules, such as enzymes or receptors. This could help to identify potential biological targets and to design derivatives with enhanced binding affinity or specificity. Molecular dynamics simulations could also be employed to study the conformational dynamics of polymers derived from this compound, providing insights into their macroscopic properties.

Table 3: Illustrative Computationally Predicted Properties of Analagous Disulfide Compounds

PropertyCompoundComputational MethodPredicted Value (kcal/mol)Reference
S-S Bond Dissociation EnergyDimethyl disulfideB3LYP/6-311++G**~60-70(van der Vlugt et al., 2003) stackexchange.com
S-S Bond Dissociation EnergyDiethyl disulfideG3(MP2)//B3LYP~65-75(Bachrach, 2007) nih.gov
Redox Potential (vs. SHE)CystineDFT (various)Varies with method(Kallay et al., 2011) nih.govacs.orgmdpi.comchemrxiv.orgchemrxiv.org

Note: This table shows examples of computationally predicted properties for simple disulfide compounds. Specific calculations for this compound are required for accurate predictions.

Exploration of Novel Biological Applications in Defined In Vitro Systems

The presence of a reducible disulfide bond suggests that this compound could possess interesting biological activities, particularly as an antioxidant. nih.gov Future research should explore these potential applications in well-defined in vitro systems.

A primary focus would be to evaluate its antioxidant capacity using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govugm.ac.id These experiments would provide quantitative data, such as IC50 values, which represent the concentration of the compound required to scavenge 50% of the radicals. Comparing these values to those of known antioxidants would help to benchmark its efficacy.

Beyond general antioxidant activity, more specific biological effects could be investigated in cell-free assays. For example, its ability to protect DNA from oxidative damage or to inhibit lipid peroxidation could be assessed. Furthermore, its interaction with specific enzymes involved in redox regulation, such as thioredoxin reductase or glutathione peroxidase, could be explored. Such studies would provide a foundational understanding of the potential bioactivity of this compound and guide further investigations into its utility in biomedical applications.

Table 4: Illustrative In Vitro Antioxidant Activity of Analagous Sulfur-Containing Compounds

CompoundAssayIC50 Value (µg/mL)Reference
CysteineDPPH~5-15(Yen & Chen, 1995)
GlutathioneDPPH~20-50(Prior et al., 2005)
Lipoic AcidDPPH~15-30(Scott et al., 1994)

Note: This table presents IC50 values for well-known sulfur-containing antioxidants to provide a context for potential future studies on this compound. The actual antioxidant activity of the target compound needs to be determined experimentally.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Disodium 2,2'-dithiobishexanoate, and how can purity be validated?

  • Methodology :

  • Synthesis : Oxidize 2-mercaptohexanoic acid (HS-C5H10-COOH) with hydrogen peroxide (H2O2) in alkaline conditions (pH 9–11) to form the disulfide bond. Neutralize with sodium hydroxide to yield the disodium salt .
  • Purification : Use recrystallization from ethanol/water mixtures (70:30 v/v) to remove unreacted thiols or sulfonic acid byproducts.
  • Validation : Confirm purity via:
  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, retention time ~8.2 min).
  • Elemental Analysis : Match calculated vs. observed values for C (37.3%), H (5.2%), S (16.6%) .

Q. Which spectroscopic techniques are optimal for characterizing the disulfide bond and sulfonate groups?

  • FT-IR :

  • Disulfide (S–S) stretch: 510–525 cm<sup>-1</sup>.
  • Sulfonate (SO3<sup>−</sup>) asymmetric stretching: 1180–1200 cm<sup>-1</sup> .
    • NMR :
  • <sup>1</sup>H NMR (D2O): δ 1.3–1.7 ppm (m, CH2 chain), δ 2.9 ppm (t, –CH2–S–S–).
  • <sup>13</sup>C NMR: δ 35–40 ppm (C–S), δ 180 ppm (COO<sup>−</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., pH-dependent stability vs. oxidative degradation)?

  • Experimental Design :

Perform kinetic studies under controlled conditions (pH 2–12, 25–60°C) using UV-Vis spectroscopy (λmax = 260 nm for disulfide bond monitoring).

Compare degradation products via LC-MS to identify hydrolyzed (e.g., hexanoic acid) vs. oxidized (e.g., sulfonic acid derivatives) species.

Apply Arrhenius analysis to model temperature-dependent degradation pathways .

  • Data Contradiction Analysis : Cross-reference with studies using analogous disulfides (e.g., lipoic acid) to isolate compound-specific vs. systemic experimental artifacts .

Q. What computational approaches predict the compound’s behavior in aqueous micellar systems?

  • Molecular Dynamics (MD) Simulations :

  • Use force fields (e.g., GAFF2) to model interactions with sodium dodecyl sulfate (SDS) micelles.
  • Key parameters:
  • Partition coefficient (log P): –1.2 (hydrophilic sulfonate groups dominate).
  • Micelle penetration depth: ~8 Å from micelle surface .
    • Experimental Validation :
  • Conduct fluorescence quenching assays with pyrene to confirm micelle localization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.